molecular formula C10H11IO3 B8157576 Methyl 3-iodo-4-methoxy-5-methylbenzoate

Methyl 3-iodo-4-methoxy-5-methylbenzoate

Cat. No.: B8157576
M. Wt: 306.10 g/mol
InChI Key: SKAVKXVYKMZTBR-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzoic acid, characterized by the presence of iodine, methoxy, and methyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodo-4-methoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-methoxy-5-methylbenzoate using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-iodo-4-methoxy-5-methylbenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-iodo-4-methoxy-5-methylbenzoate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-iodo-4-methoxybenzoate
  • Methyl 4-iodo-3-methoxybenzoate
  • Methyl 3-iodo-5-methoxybenzoate

Uniqueness

Methyl 3-iodo-4-methoxy-5-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The presence of both iodine and methoxy groups on the benzene ring can enhance its utility in various chemical reactions and biological assays .

Properties

IUPAC Name

methyl 3-iodo-4-methoxy-5-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-6-4-7(10(12)14-3)5-8(11)9(6)13-2/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAVKXVYKMZTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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